4-(Quinolin-4-yl)but-3-en-2-one
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Overview
Description
4-(Quinolin-4-yl)but-3-en-2-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)but-3-en-2-one typically involves the reaction of quinoline derivatives with various reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-(Quinolin-4-yl)but-3-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its anticancer properties and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes . Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar biological activities.
Quinolin-2-one: Known for its pharmacological properties.
Quinolin-4-one: Another derivative with significant biological activities.
Uniqueness
4-(Quinolin-4-yl)but-3-en-2-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its diverse range of applications in scientific research and industry .
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(E)-4-quinolin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3/b7-6+ |
InChI Key |
MTGHGXCPKQSNIU-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=NC2=CC=CC=C12 |
Canonical SMILES |
CC(=O)C=CC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
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